6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one
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Overview
Description
6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one is a synthetic organic compound known for its potential applications in medicinal chemistry. The compound features a chromen-2-one core structure with a hydrazinyl substituent, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one typically involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the hydrazinyl group: The chromen-2-one derivative is then reacted with hydrazine hydrate to introduce the hydrazinyl group.
Attachment of the bis(2-chloroethyl)amino group: The final step involves the reaction of the intermediate with 4-[bis(2-chloroethyl)amino]benzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bis(2-chloroethyl)amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential anticancer properties due to its ability to form DNA cross-links, leading to cell death.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The compound targets DNA and interacts with cellular enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds
4-[bis(2-chloroethyl)amino]benzaldehyde: Shares the bis(2-chloroethyl)amino group but lacks the chromen-2-one core.
Chromen-2-one derivatives: Compounds with similar core structures but different substituents.
Uniqueness
6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one is unique due to its combination of the chromen-2-one core and the bis(2-chloroethyl)amino group, which imparts both chemical versatility and biological activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
15990-94-0 |
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Molecular Formula |
C20H19Cl2N3O2 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
6-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]chromen-2-one |
InChI |
InChI=1S/C20H19Cl2N3O2/c21-9-11-25(12-10-22)18-5-1-15(2-6-18)14-23-24-17-4-7-19-16(13-17)3-8-20(26)27-19/h1-8,13-14,24H,9-12H2/b23-14- |
InChI Key |
NCQFGPMEHURZQK-UCQKPKSFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC2=CC3=C(C=C2)OC(=O)C=C3)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=CC3=C(C=C2)OC(=O)C=C3)N(CCCl)CCCl |
Origin of Product |
United States |
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